Compound 9, also known as V-0219, is a small molecule belonging to the class of 1,2,4-oxadiazoles. [] It is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), meaning it enhances the receptor's activity when bound by its natural ligand, GLP-1. [] Compound 9 has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and obesity due to its ability to potentiate insulin secretion and reduce food intake. []
The synthesis of Compound 9 and its enantiomers was achieved through a multi-step process. [] While the specific details of the synthesis are not provided in the abstract, the authors mention that enantioselective synthesis was employed to obtain the (S)-enantiomer of Compound 9, indicating a chiral resolution step was likely involved. []
The molecular structure of Compound 9 is explicitly provided in the abstract: 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine. [] The structure consists of a central piperidine ring linked to a morpholine ring on one side and a 1,2,4-oxadiazole ring on the other. [] The oxadiazole ring is further substituted with a 4-(trifluoromethyl)phenyl group. []
Compound 9 acts as a positive allosteric modulator of the GLP-1R. [] This means that it binds to a site on the receptor distinct from the GLP-1 binding site and enhances the receptor's response to GLP-1 binding. [] This potentiation of GLP-1R activity leads to increased insulin secretion from pancreatic β-cells and potentially other downstream effects, such as reduced food intake. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2